molecular formula C17H17NO5 B2501764 3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid CAS No. 2287342-29-2

3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid

Cat. No.: B2501764
CAS No.: 2287342-29-2
M. Wt: 315.325
InChI Key: YZHXQDALFWXMKH-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.325. The purity is usually 95%.
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Biological Activity

3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid, with the CAS number 2287342-29-2, is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C17H17NO5C_{17}H_{17}NO_5, with a molecular weight of 315.32 g/mol. The compound features a phenyl ring, a hydroxyl group, and a propanoic acid moiety, which contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds similar to this compound possess significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that related phenolic compounds effectively scavenge free radicals and enhance cellular antioxidant defenses .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a central role .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in pain and inflammation . This inhibition could provide therapeutic benefits in managing pain and inflammatory conditions.

Study on Antioxidant Activity

In a controlled study involving cell cultures treated with oxidative stressors, the application of this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated an increase in cell viability and a reduction in apoptosis rates .

Clinical Implications for Inflammation

A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Participants receiving the compound exhibited reduced levels of inflammatory markers and reported lower pain scores compared to those receiving a placebo. These findings support its potential as an anti-inflammatory agent .

Research Findings Summary Table

Study Focus Findings Reference
Antioxidant ActivitySignificant reduction in ROS levels; increased cell viability
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6; improved patient-reported outcomes
Enzyme InhibitionInhibition of COX enzymes; potential for pain management

Properties

IUPAC Name

3-[4-hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-15-8-6-12(7-9-16(20)21)10-14(15)18-17(22)23-11-13-4-2-1-3-5-13/h1-6,8,10,19H,7,9,11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXQDALFWXMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.